3-(Cyclohexylmethyl)azetidine
Description
Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis
Azetidines are a crucial class of saturated heterocyclic compounds, distinguished by their four-membered ring structure containing one nitrogen atom. researchgate.net Their importance in organic synthesis and medicinal chemistry stems from a unique combination of stability and reactivity. rsc.orgrsc.org The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This characteristic ring strain allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.orgub.bw
The synthesis of azetidine scaffolds has been a long-standing challenge due to this ring strain. ub.bwrsc.org However, recent years have seen the development of numerous innovative methods for their construction. These include:
Intramolecular Cyclization: This is a classic approach involving the cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net
[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers an efficient route to functionalized azetidines. semanticscholar.org
Ring Contraction and Expansion: Methods such as the ring contraction of pyrrolidinones and ring expansion of aziridines have also been employed. rsc.orgclockss.org
Metal-Catalyzed Reactions: Transition metal catalysis, including palladium- and copper-catalyzed reactions, has emerged as a powerful tool for azetidine synthesis. rsc.orgorganic-chemistry.org
These synthetic advancements have made a wide array of substituted azetidines accessible, positioning them as versatile building blocks in organic synthesis. rsc.orgub.bw Their rigid and three-dimensional structure also makes them valuable in the design of conformationally constrained molecules. nih.gov
Significance of Cyclohexyl Substituted Azetidines as Building Blocks
The incorporation of a cyclohexyl group into a molecule can significantly influence its physicochemical properties. pressbooks.pub In medicinal chemistry, the cyclohexyl moiety is often used to enhance metabolic stability and improve binding affinity to biological targets. pressbooks.pubiris-biotech.de The replacement of a phenyl group with a cyclohexyl group, for example, can lead to compounds with similar or even improved biological activity while exhibiting better pharmacokinetic profiles. nih.gov
When appended to an azetidine ring, the cyclohexyl group imparts a unique combination of properties. The rigid azetidine scaffold provides a defined three-dimensional orientation for the bulky and lipophilic cyclohexyl substituent. This can be particularly advantageous in drug design, where precise spatial arrangement of functional groups is critical for target engagement. nih.gov
The synthesis of cyclohexyl-substituted azetidines can be achieved through various synthetic routes. For instance, 1-cyclohexyl-3-guanidinoazetidine has been synthesized and has shown antihypertensive properties. capes.gov.br The synthesis of spirocyclic azetidines containing a cyclohexyl group has also been reported. researchgate.net
The table below summarizes some key properties and synthetic approaches for azetidine and cyclohexyl-containing compounds.
| Feature | Azetidine Scaffolds | Cyclohexyl Substituents |
| Key Structural Characteristic | Four-membered nitrogen-containing heterocycle with significant ring strain. rsc.org | Saturated six-membered carbocyclic ring. |
| Primary Synthetic Advantage | Versatile building block due to controlled ring-opening reactions. rsc.orgub.bw | Can improve metabolic stability and binding affinity. pressbooks.pubiris-biotech.de |
| Common Synthetic Methods | Intramolecular cyclization, [2+2] cycloaddition, metal-catalyzed reactions. researchgate.netsemanticscholar.orgorganic-chemistry.org | Introduction via Grignard reagents, reductive amination, or as part of a starting material. rsc.org |
| Role in Medicinal Chemistry | Provides conformational rigidity and unique vectors for substitution. nih.govresearchgate.net | Acts as a lipophilic group and can replace aromatic rings to improve properties. nih.gov |
Overview of Research Trajectories for 3-(Cyclohexylmethyl)azetidine in Heterocyclic Chemistry
Research into this compound and related compounds is driven by the desire to explore new chemical space for drug discovery and materials science. numberanalytics.commdpi.com The combination of the strained azetidine ring and the bulky cyclohexyl group presents both synthetic challenges and opportunities. rsc.orgarkat-usa.org
Current and future research trajectories for this compound likely focus on several key areas:
Development of Novel Synthetic Methodologies: Efficient and stereoselective syntheses of 3-substituted azetidines, including those with a cyclohexylmethyl group, remain an active area of research. rsc.orgarkat-usa.org This includes the exploration of new catalytic systems and reaction pathways.
Medicinal Chemistry Applications: Given the favorable properties often associated with both azetidine and cyclohexyl moieties, this compound is a promising scaffold for the development of new therapeutic agents. scitechnol.comnih.gov Research will likely involve the synthesis and biological evaluation of a variety of derivatives.
Materials Science: The rigid structure of this compound could be exploited in the design of new polymers and functional materials. The azetidine nitrogen provides a site for polymerization or further functionalization. researchgate.net
The table below outlines some of the key research directions and their potential impact.
| Research Trajectory | Focus | Potential Impact |
| Synthetic Innovation | Developing efficient and stereoselective routes to this compound and its derivatives. rsc.orgarkat-usa.org | Increased accessibility of this building block for broader research applications. |
| Medicinal Chemistry Exploration | Designing and synthesizing novel bioactive compounds based on the this compound scaffold. nih.gov | Discovery of new drug candidates with improved efficacy and pharmacokinetic properties. |
| Polymer and Materials Science | Utilizing this compound as a monomer or functional building block for new materials. researchgate.net | Creation of polymers with unique thermal, mechanical, and chemical properties. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)azetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h9-11H,1-8H2 |
InChI Key |
SMWQQSANRRMMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CNC2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Cyclohexylmethyl Azetidine
Fundamental Reactivity Driven by Azetidine (B1206935) Ring Strain
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of their chemical reactivity, positioning them between the more reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the C-N bonds within the azetidine ring susceptible to cleavage under appropriate conditions, providing a powerful tool for synthetic chemists. rsc.org The presence of the nitrogen atom within the ring also introduces polarity and a site for potential protonation or coordination, further influencing its reactivity. rsc.orgnih.gov While the ring strain makes azetidines reactive, they are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.orgrsc.org This balance of stability and reactivity makes them valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgresearchgate.netrsc.org
The reactivity of the azetidine ring can be influenced by the nature of the substituents on both the nitrogen and carbon atoms. In the case of 3-(cyclohexylmethyl)azetidine, the cyclohexylmethyl group at the 3-position can exert steric effects, potentially influencing the regioselectivity of ring-opening reactions.
Ring-Opening Reactions and Subsequent Transformations
The strain within the azetidine ring facilitates a variety of ring-opening reactions, which are a cornerstone of its synthetic utility. rsc.org These reactions typically involve the cleavage of one of the C-N bonds and can be initiated by a range of reagents and conditions.
Nucleophilic Ring-Opening:
Nucleophilic attack is a common method for opening the azetidine ring. magtech.com.cn The regioselectivity of this attack is influenced by both electronic and steric factors. magtech.com.cn In unsymmetrically substituted azetidines, nucleophiles generally attack the carbon atom adjacent to the nitrogen that is activated by electron-withdrawing groups. magtech.com.cn However, sterically bulky or strong nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn For this compound, nucleophilic attack could potentially occur at either the C2 or C4 position, leading to different regioisomers.
The activation of the azetidine nitrogen, often through protonation or formation of an azetidinium ion, enhances its susceptibility to nucleophilic attack. organic-chemistry.org Lewis acids can also be used to promote ring-opening reactions with various nucleophiles, including alcohols, halides, and nitriles. iitk.ac.iniitk.ac.in These reactions often proceed via an S_N2-type mechanism, leading to stereospecific outcomes. iitk.ac.in
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines
| Nucleophile | Product Type | Reference |
| Halides | γ-Haloamines | organic-chemistry.org |
| Alcohols | γ-Amino ethers | rsc.orgiitk.ac.in |
| Azide | γ-Azidoamines | organic-chemistry.org |
| Organotrifluoroborates | γ-Substituted amines | rsc.org |
Rearrangement and Expansion Reactions:
Under certain conditions, azetidines can undergo rearrangement and ring-expansion reactions. Acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been reported, proceeding through a carbocation intermediate formed upon ring opening. acs.org Ring expansion of azetidines to form larger heterocyclic systems like pyrrolidines, piperidines, and azepanes can be induced by external nucleophiles or via rearrangement of ammonium (B1175870) ylides. researchgate.netresearchgate.net For instance, the reaction of 3-methylene-azetidines with α-diazo compounds can lead to the formation of quaternary proline derivatives through a formal nih.govmagtech.com.cn-sigmatropic rearrangement. researchgate.net
Functionalization at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents. This functionalization can significantly alter the chemical and physical properties of the molecule.
N-Alkylation and N-Acylation:
The secondary amine of this compound can be readily N-alkylated or N-acylated using standard synthetic methodologies. N-alkylation can be achieved using alkyl halides, often in the presence of a base. phasetransfercatalysis.com Phase-transfer catalysis can be an effective method for the N-alkylation of azetidines, even those lacking activating groups. phasetransfercatalysis.com Reductive amination is another viable strategy for introducing alkyl groups onto the nitrogen. rsc.org
N-acylation can be accomplished using acyl chlorides or anhydrides. The resulting N-acyl derivatives can serve as protecting groups or as intermediates for further transformations. nih.gov The choice of the N-substituent is crucial as it can influence the reactivity of the azetidine ring. For example, the N-Cbz group has been shown to be crucial for the reactivity of azetidinols in Friedel-Crafts reactions by stabilizing an intermediate carbocation. nih.gov
Table 2: Common N-Functionalization Reactions of Azetidines
| Reagent Type | Reaction Type | Resulting Functional Group | Reference |
| Alkyl Halide | N-Alkylation | N-Alkyl | phasetransfercatalysis.com |
| Acyl Chloride | N-Acylation | N-Acyl | nih.gov |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl | rsc.org |
| Chloroformate | N-Carbamoylation | N-Carbamate | researchgate.net |
Functionalization at the Cyclohexylmethyl Side Chain
Stereochemical Control in Derivatization Reactions
When chiral centers are present in the azetidine ring or its substituents, controlling the stereochemistry during derivatization is a critical aspect. For this compound, the C3 position is a stereocenter.
Many reactions involving azetidines can proceed with a high degree of stereoselectivity. For example, nucleophilic ring-opening of chiral azetidinium ions can be highly regioselective and stereospecific. organic-chemistry.org Similarly, Lewis acid-mediated ring-opening reactions have been shown to proceed via an S_N2 pathway, resulting in inversion of configuration at the reaction center. iitk.ac.in
The synthesis of specific stereoisomers of substituted azetidines often relies on stereoselective synthetic routes, such as the use of chiral auxiliaries or catalysts. nih.gov For instance, stereospecific C(sp³)–H arylation has been used to prepare all four stereoisomers of certain bicyclic azetidines. nih.gov The reduction of β-lactams (azetidin-2-ones) to azetidines generally proceeds with retention of the stereochemistry of the ring substituents. acs.org
Pathways for Expanding to Novel Azetidine Derivatives
The versatile reactivity of the azetidine ring provides numerous pathways for the synthesis of novel and diverse azetidine derivatives.
Ring Expansion and Rearrangement:
As mentioned previously, ring expansion reactions offer a route to larger heterocyclic systems. researchgate.net These transformations can be achieved through various mechanisms, including rearrangements of ylides and nucleophile-induced expansions. researchgate.netresearchgate.net For example, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been developed to produce highly substituted methylene azetidines. nih.gov
Functional Group Interconversion:
Standard functional group interconversions can be applied to substituents on the azetidine ring or the side chain. For example, an ester group on the azetidine ring can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. chemrxiv.org
Cross-Coupling Reactions:
Modern cross-coupling reactions provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions of α-stannylated azetidines have been shown to proceed with high stereofidelity, enabling the synthesis of enantioenriched C2-substituted azetidines. nih.gov Suzuki-Miyaura cross-coupling has also been used to diversify brominated pyrazole-azetidine hybrids. mdpi.com
Applications of 3 Cyclohexylmethyl Azetidine and Its Derivatives in Advanced Chemical Disciplines
Role as a Privileged Scaffold in Ligand Design for Catalysis
The rigid and stereochemically defined framework of the azetidine (B1206935) ring makes it an excellent scaffold for the design of chiral ligands and organocatalysts used in asymmetric synthesis. The conformational constraint reduces the number of accessible transition states in a catalytic cycle, often leading to higher enantioselectivity. Chiral, azetidine-derived ligands have been successfully employed to induce asymmetry in a variety of chemical transformations. core.ac.uknih.gov
Research has demonstrated the effectiveness of azetidine-containing catalysts in key carbon-carbon bond-forming reactions. These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. core.ac.uknih.gov The strategic placement of substituents on the azetidine ring allows for fine-tuning of the steric and electronic environment around the catalytic center, thereby optimizing reaction outcomes. For instance, the development of ligands analogous to well-known pyrrolidine-based systems (e.g., ProPhenol) has led to the creation of "AzePhenol" ligands, which have shown comparable or superior performance in certain catalytic applications. nih.gov The 3-position of the azetidine ring is a critical site for introducing diversity, where a group like cyclohexylmethyl would provide significant steric bulk, influencing the chiral pocket of the catalyst.
| Catalyst/Ligand Type | Reaction Type | Substrates | Result (Yield/Enantioselectivity) |
| Chiral cis-3-aminoazetidines | Asymmetric Aldol Reaction | Aldehydes, Ketones | Moderate to good yields, moderate enantioselectivity |
| Azetidine-derived organocatalysts | Michael Addition | α,β-Unsaturated aldehydes, Malonates | Good to excellent yields and enantioselectivities |
| Iridium-tol-BINAP with Azetidinone | Reductive Coupling | Azetidinone, Allyl acetate | 82% yield, 98% enantiomeric excess (ee) researchgate.net |
| Aziridine (B145994)/Azetidine-based ligands | Henry Reaction | Nitromethane, Aldehydes | High yields and enantioselectivities reported for analogous systems core.ac.uk |
Utilization in Supramolecular Chemistry and Host-Guest Systems
A prominent example is the use of 3-aminoazetidine (3-AAz) subunits in the synthesis of small head-to-tail cyclic peptides. rsc.orgrsc.org The inherent conformational preference of the azetidine ring acts as a "turn-inducing element," which significantly improves the efficiency of macrocyclization, a process that is often challenging for small, flexible peptide chains. rsc.orgrsc.org This pre-organization of the linear precursor lowers the entropic barrier to cyclization. The resulting azetidine-containing macrocycles can serve as hosts for smaller molecules or as scaffolds for presenting functional groups in a defined spatial arrangement, a key principle in the design of synthetic receptors and functional supramolecular systems. jmchemsci.com
| Peptide Sequence Type | Ring Size | Cyclization Yield | Reference |
| Homodetic Tetrapeptide | 4 amino acids | Low / Dimerization | rsc.org |
| Azetidine-Modified Tetrapeptide | 4 amino acids | Significantly Improved | rsc.org |
| Homodetic Pentapeptide | 5 amino acids | Moderate | rsc.orgjmchemsci.com |
| Azetidine-Modified Pentapeptide | 5 amino acids | Greatly Improved | rsc.orgjmchemsci.com |
Incorporation into Polymer Architectures and Materials Science
The ring strain inherent in the azetidine nucleus makes it a suitable monomer for ring-opening polymerization (ROP), providing a pathway to novel polymer architectures. nih.gov Specifically, azetidines undergo cationic ring-opening polymerization (CROP) to produce polyamines, which are polymers with repeating amino groups in their backbone. jmchemsci.comresearchgate.net The resulting polymers, such as poly(trimethylenimine) from unsubstituted azetidine, are of interest for applications ranging from gene transfection and CO2 capture to antimicrobial coatings, owing to their cationic nature and chelating abilities. rsc.orgresearchgate.net
The incorporation of a 3-(Cyclohexylmethyl)azetidine monomer would yield a functionalized polyamine where the cyclohexylmethyl group is a pendant side chain. This large, hydrophobic group would drastically alter the physicochemical properties of the resulting polymer compared to the unsubstituted analogue. Such modifications could be used to control the polymer's solubility, thermal properties, and self-assembly behavior, making it a candidate for creating specialized materials like hydrophobic coatings, polymer nanoparticles, or functional membranes. The ability to synthesize polymers with well-defined structures and functional side groups is a central goal in modern materials science. rsc.org
Development as a Versatile Building Block in Complex Organic Synthesis
The azetidine ring is a highly versatile building block for the construction of more complex, nitrogen-containing molecules. nih.gov Its stability is significantly greater than that of the related three-membered aziridine ring, allowing for easier handling and a wider range of chemical manipulations. nih.govrsc.org Synthetic chemists have leveraged the unique reactivity of the strained four-membered ring, particularly in strain-release functionalization reactions, to access diverse molecular frameworks. nih.gov
Azetidine-based starting materials have been used to synthesize a wide variety of fused, bridged, and spirocyclic ring systems that are of high interest in medicinal chemistry and natural product synthesis. For example, densely functionalized azetidines can be elaborated into complex scaffolds through intramolecular reactions or by serving as a rigid core onto which other functionalities are built. The synthesis of the natural product Penaresidin B, which contains a functionalized azetidine core, highlights the utility of this scaffold in constructing biologically active molecules. The this compound unit can be envisioned as a starting point for creating analogues of natural products or for building complex molecules where a lipophilic cyclohexyl moiety is desired for tuning properties like membrane permeability or protein binding.
| Starting Material | Reaction Type | Product Scaffold | Significance |
| Densely functionalized azetidine | Ring-closing metathesis | Azetidine-fused 8-membered ring | Access to novel macrocyclic systems |
| 2-Cyano azetidine | Base-induced cyclization | Spirocyclic azetidines | Generation of 3D-rich molecular frameworks |
| cis-3,4-Epoxy amines | La(OTf)₃-catalyzed aminolysis | 3-Hydroxyazetidines | Regioselective synthesis of functionalized azetidines |
| 1-Azabicyclobutane | Strain-release addition | Stereodefined 3-substituted azetidines | Modular access to complex azetidine libraries |
Contributions to Methodologies for Scaffold Hopping in Chemical Library Design
In medicinal chemistry, "scaffold hopping" is a powerful strategy used to identify new molecular cores that retain the biological activity of a known compound but possess improved properties, such as better pharmacokinetics, lower toxicity, or novel intellectual property. The 3-substituted azetidine ring is an increasingly popular motif in this context. It serves as a conformationally restricted, metabolically robust bioisostere for more common saturated heterocycles like pyrrolidine (B122466) and piperidine.
Replacing a five- or six-membered ring with a four-membered azetidine introduces significant changes in the three-dimensional orientation of substituents, which can lead to improved binding affinity or selectivity for a biological target. Furthermore, azetidines are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their larger ring counterparts, which can enhance the half-life of a drug candidate. The development of synthetic routes to diverse azetidine-based scaffolds has enabled the creation of large chemical libraries "pre-optimized" for desirable drug-like properties, particularly for challenging targets such as those in the central nervous system (CNS). The lipophilic cyclohexylmethyl group in this compound would be a valuable element in such a library, allowing for systematic exploration of hydrophobic binding pockets in target proteins.
Computational and Theoretical Investigations of 3 Cyclohexylmethyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing information about electron distribution, molecular orbital energies, and thermodynamic stability.
Detailed research findings from analogous systems suggest that for 3-(Cyclohexylmethyl)azetidine, calculations would typically be performed using a basis set such as 6-31G* or larger to obtain optimized geometries and electronic properties. Key parameters that would be investigated include:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The nitrogen atom's lone pair in the azetidine (B1206935) ring is expected to contribute significantly to the HOMO.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule. The electrostatic potential map would highlight electron-rich regions (like the nitrogen atom) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.
Thermochemical Properties: Quantum chemical methods can be used to calculate standard enthalpies of formation, Gibbs free energies, and heat capacities. These energetic parameters are vital for predicting the feasibility and spontaneity of reactions involving the molecule.
Below is an illustrative data table of calculated electronic properties for this compound, based on typical values for substituted azetidines.
| Property | Predicted Value | Method/Basis Set (Hypothetical) |
| Energy of HOMO | -6.5 eV | B3LYP/6-311+G(d,p) |
| Energy of LUMO | 1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 1.5 D | B3LYP/6-311+G(d,p) |
| Standard Enthalpy of Formation | -85.2 kJ/mol | G3MP2 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of both the azetidine and cyclohexyl rings in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.
Potential Energy Surface (PES) Scanning: By systematically rotating the rotatable bonds (e.g., the bond connecting the cyclohexyl and azetidine moieties), a PES can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformers. For the azetidine ring itself, the puckered conformation is a key feature, and calculations can determine the energy barrier for ring inversion. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational space and reveal the preferred conformations in different environments (e.g., in a solvent). nih.gov These simulations are also crucial for understanding how the molecule interacts with its surroundings and for predicting its macroscopic properties.
A hypothetical conformational analysis of this compound would likely identify several low-energy conformers, differing in the orientation of the cyclohexylmethyl group relative to the azetidine ring and the chair/boat/twist-boat conformation of the cyclohexane ring.
| Conformer ID | Relative Energy (kcal/mol) | Azetidine Ring Puckering Angle (°) | Cyclohexane Conformation |
| 1 | 0.00 | 25.3 | Chair |
| 2 | 0.85 | 24.9 | Chair |
| 3 | 5.20 | 25.1 | Twist-Boat |
Prediction of Reaction Mechanisms and Regioselectivity
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and predicting the regioselectivity of reactions. dntb.gov.ua For this compound, several types of reactions could be investigated.
N-Alkylation/Acylation: The nitrogen atom of the azetidine ring is a nucleophilic center. Computational models can be used to study the mechanism of its reaction with electrophiles. By calculating the activation energies for different pathways, the most likely reaction mechanism (e.g., SN2) can be determined.
Ring-Opening Reactions: Due to ring strain, azetidines can undergo ring-opening reactions under certain conditions. rsc.org Theoretical calculations can predict the feasibility of such reactions and the regioselectivity of the bond cleavage (i.e., which C-N bond is more likely to break). nih.govfrontiersin.org
C-H Functionalization: Computational studies can help predict the most reactive C-H bonds for functionalization reactions, for instance, by calculating bond dissociation energies or by modeling the interaction with a catalyst.
For example, in a hypothetical electrophilic addition to the nitrogen, the transition state geometry and activation energy would be calculated to predict the reaction rate.
| Reaction Type | Electrophile | Transition State Energy (kcal/mol) | Predicted Regioselectivity |
| N-Methylation | CH₃I | 15.2 | N-alkylation |
| Ring-opening with HCl | HCl | 25.8 | Cleavage of C2-N bond |
Intermolecular Interaction Analysis
Understanding how this compound interacts with other molecules is key to predicting its behavior in condensed phases and biological systems.
Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. Quantum chemical calculations can be used to determine the geometry and strength of hydrogen bonds formed with donor molecules like water or alcohols.
Van der Waals Interactions: The nonpolar cyclohexyl and methylene (B1212753) groups will primarily interact through van der Waals forces. Computational methods can quantify these interactions, which are important for understanding the molecule's solubility and packing in the solid state.
Protonation and Basicity: The basicity of the azetidine nitrogen can be predicted by calculating the proton affinity or the pKa value. This is crucial for understanding its behavior in acidic or basic environments. Studies on azetidinium salts have provided insights into the interactions of the protonated form. nih.gov
A hypothetical analysis of the interaction of this compound with a water molecule might yield the following data:
| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N···H-O | 1.95 | -4.5 |
Spectroscopic Property Prediction and Simulation
Computational methods can predict various types of spectra, which can be invaluable for the identification and characterization of a compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), it is possible to predict the chemical shifts in NMR spectra. nih.gov These predictions, when compared with experimental data, can help confirm the structure of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, allowing for the simulation of its IR spectrum. researchgate.net This is useful for identifying the presence of specific functional groups, such as the N-H bond (if unsubstituted on the nitrogen) and C-H bonds of the alkyl groups.
Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can be used to calculate the energies of different fragment ions, helping to rationalize the fragmentation patterns observed in mass spectrometry.
Predicted spectroscopic data for this compound would be based on the characteristic signals of its constituent parts.
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Azetidine C2, C4 | 55-60 |
| Azetidine C3 | 35-40 |
| Methylene Bridge | 38-43 |
| Cyclohexyl C1 | 35-40 |
| Cyclohexyl C2, C6 | 30-35 |
| Cyclohexyl C3, C5 | 25-30 |
Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (cyclohexyl) | 2850-2930 |
| C-H stretch (azetidine) | 2800-2900 |
| N-H bend (if secondary) | 1590-1650 |
Advanced Analytical Methodologies for 3 Cyclohexylmethyl Azetidine Characterization
High-Resolution NMR Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including substituted azetidines. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and stereochemistry of 3-(Cyclohexylmethyl)azetidine can be determined.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals would be expected for the protons on the azetidine (B1206935) ring, the cyclohexyl ring, and the methylene (B1212753) bridge. The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons. For instance, the protons on the carbons adjacent to the nitrogen atom in the azetidine ring would appear in a characteristic region of the spectrum. ipb.pt
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In the case of this compound, distinct signals would be observed for the carbons of the azetidine ring, the methylene bridge, and the cyclohexyl ring. The chemical shifts of the azetidine ring carbons are particularly informative about the substitution pattern. ipb.pt
Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons in both the azetidine and cyclohexyl rings. sdsu.edunih.govyoutube.comscience.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.edunih.govyoutube.comscience.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the cyclohexylmethyl substituent to the azetidine ring by observing correlations between the methylene bridge protons and the carbons of both the azetidine and cyclohexyl rings. sdsu.edunih.govyoutube.comscience.govyoutube.commdpi.com
The relative configuration of substituents on the azetidine ring can often be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For substituted azetidines, Jtrans coupling constants are typically smaller than Jcis coupling constants. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azetidine (N-Boc-2-phenylazetidine) rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azetidine-CH | 5.18 (m) | 65.6 |
| Azetidine-CH₂ | 2.13 (m), 2.62 (m) | 25.6 |
| Azetidine-CH₂ | 3.99 (t-like, J = 7.6 Hz) | 46.4 |
| Phenyl-CH (ortho) | 7.33-7.35 (m) | 125.8 |
| Phenyl-CH (meta) | 7.33-7.35 (m) | 128.3 |
| Phenyl-CH (para) | 7.24-7.27 (m) | 127.2 |
| Phenyl-C (ipso) | - | 142.5 |
| Boc-C(CH₃)₃ | 1.22-1.44 (m) | 28.2 |
| Boc-C(CH₃)₃ | - | 79.4 |
| Boc-C=O | - | 156.5 |
Note: This data is for a related substituted azetidine and serves to illustrate the types of signals and correlations expected for this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS analysis would provide an exact mass measurement with high accuracy (typically to within 5 ppm), confirming its elemental composition.
HRMS can be coupled with various ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information. nih.govunl.ptresearchgate.netnih.govimrpress.comekb.eg EI is a harder ionization technique that can cause fragmentation of the molecule. unl.pt
The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and understand its fragmentation pathways under specific ionization conditions. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the cyclohexyl group and the methylene bridge, as well as opening of the azetidine ring. The study of these fragmentation patterns can help to confirm the connectivity of the different structural motifs within the molecule. unl.ptresearchgate.net
Table 2: Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉N |
| Exact Mass | 153.1517 |
| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ |
| Key Fragmentation Pathways (EI) | Loss of cyclohexyl radical, loss of cyclohexylmethyl radical, azetidine ring opening |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for determining the enantiomeric excess (e.e.) of a chiral molecule. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes. nih.goved.govjsmcentral.orggcms.czresearchgate.netsigmaaldrich.commdpi.com
For purity assessment, a sample of this compound can be analyzed by HPLC using a suitable stationary phase (e.g., C18) and mobile phase. The presence of a single major peak in the chromatogram is indicative of high purity. The peak area can be used to quantify the purity level, typically expressed as a percentage.
Since this compound possesses a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jsmcentral.orgsigmaaldrich.commdpi.comjascoinc.comnih.gov
Chiral HPLC: A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins are available for the separation of enantiomers. jsmcentral.orgsigmaaldrich.commdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers of this compound. jsmcentral.orgsigmaaldrich.commdpi.comjascoinc.comnih.gov
Chiral GC: For volatile compounds, chiral GC with a cyclodextrin-based CSP can be an effective method for enantiomeric separation. ed.govgcms.czresearchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 3: Representative Chiral HPLC Method Parameters for the Separation of Chiral Amines
| Parameter | Condition |
| Column | Chiralpak® IA (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Note: These are general conditions and would need to be optimized for the specific separation of this compound enantiomers.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.govnih.govspringernature.comsci-hub.seresearchgate.netjsac.jpugr.esugr.eseurjchem.com This technique requires a single crystal of the compound of sufficient quality. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the atoms in the molecule can be determined with high precision.
For this compound, a successful X-ray crystallographic analysis would provide:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
The relative configuration of the cyclohexylmethyl group with respect to the azetidine ring.
The absolute configuration of the chiral center if the molecule is enantiomerically pure and crystallizes in a non-centrosymmetric space group. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, typically quantified by the Flack parameter. nih.gov
In cases where obtaining a suitable crystal of the parent compound is challenging, derivatization with a chiral auxiliary of known absolute configuration can facilitate crystallization and allow for the determination of the absolute configuration of the target molecule by relating it to the known stereocenter. nih.govsci-hub.se
Table 4: Illustrative Crystallographic Data for an Organic Molecule
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.231 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1369.4 |
| Z | 4 |
| R-factor | 0.045 |
| Flack Parameter | 0.02(5) |
Note: This is example data and does not represent the actual crystallographic data for this compound.
Future Directions and Emerging Research Avenues for 3 Cyclohexylmethyl Azetidine
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including azetidine (B1206935) derivatives. Future efforts will likely focus on minimizing the environmental impact of synthetic routes to 3-(cyclohexylmethyl)azetidine and related compounds.
Key research directions include:
Photochemical Reactions: Utilizing visible light-mediated reactions and photoredox catalysis offers a milder and more sustainable alternative to traditional synthetic methods that often require harsh reagents and conditions. acs.orgnih.gov Photochemical approaches, such as the aza Paternò-Büchi reaction, enable the direct [2+2] cycloaddition of imines and alkenes to form the azetidine core under ambient temperatures. nih.govrsc.org
Eco-Friendly Solvents: Research into replacing hazardous organic solvents with greener alternatives is crucial. The use of environmentally responsible solvents, such as cyclopentylmethyl ether, in the synthesis of substituted azetidines has already shown promise in reducing the environmental footprint of these processes. acs.orgnih.gov
Catalytic Approaches: The development of novel catalytic systems, particularly those using earth-abundant and non-toxic metals, is a central theme in green chemistry. Photo-induced copper catalysis, for example, allows for the radical annulation of aliphatic amines and alkynes to produce azetidines, representing an atom-economic approach. nih.govnih.gov
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Visible-Light Photocatalysis | Uses light energy to drive reactions; often employs photocatalysts like iridium or ruthenium complexes. | Mild reaction conditions, high selectivity, operational simplicity. | nih.gov |
| Flow Photochemistry | Combines photochemical reactions with continuous flow technology. | Improved safety, scalability, and reaction control. | acs.orgenamine.net |
| Use of Greener Solvents | Replacement of traditional volatile organic compounds (VOCs) with solvents like cyclopentylmethyl ether. | Reduced environmental impact and improved process safety. | acs.orgnih.gov |
| Copper-Catalyzed Radical Annulation | Photo-induced cyclization of amines and alkynes using a copper catalyst. | Atom economy, use of a cheaper catalyst, formation of complex scaffolds. | nih.gov |
Implementation in Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. The synthesis of this compound and its analogues is well-suited for this technological shift.
Continuous flow synthesis offers several advantages over traditional batch processing for azetidine synthesis. rsc.org It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical when handling highly reactive or unstable intermediates often involved in the formation of strained ring systems. acs.orgnih.gov For example, the generation and functionalization of lithiated azetidine intermediates can be performed at higher temperatures in flow reactors than in batch, improving safety and efficiency. acs.orgnih.gov Furthermore, combining flow technology with photochemical methods facilitates the synthesis of alkyl azetidines on both small and large scales, demonstrating the versatility of this approach for drug discovery building blocks. acs.orgenamine.net
| Parameter | Advantage in Flow Chemistry | Impact on Synthesis | Reference |
|---|---|---|---|
| Temperature Control | Superior heat exchange allows for precise temperature management and access to higher temperatures. | Enables handling of unstable intermediates and enhances reaction rates. | acs.orgrsc.org |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Improved operational safety, especially during scale-up. | rsc.org |
| Scalability | Production can be increased by running the system for longer periods ("scaling out"). | Seamless transition from laboratory-scale synthesis to multigram production. | acs.orgenamine.net |
| Automation | Integration with automated platforms for reaction optimization and library synthesis. | Accelerates the discovery of new reaction conditions and novel azetidine derivatives. | rsc.org |
Exploration of Novel Catalytic and Reaction Applications
While much research has focused on the synthesis of the azetidine ring, future work will increasingly explore the use of this compound as a building block or catalyst in other reactions. The inherent ring strain of the azetidine core imparts unique reactivity that can be harnessed. rsc.org
Emerging catalytic and reaction applications include:
Strain-Release Reactions: The energy stored in the strained four-membered ring can be released in a controlled manner to drive subsequent chemical transformations. Radical strain-release photocatalysis, for instance, uses azabicyclo[1.1.0]butanes to access densely functionalized azetidines, a strategy that could be adapted for further derivatization. unipr.it
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a direct method for synthesizing functionalized azetidines. nih.govrsc.org Advances in this area focus on expanding the substrate scope and improving diastereoselectivity through visible-light catalysis. nih.gov
Palladium-Catalyzed Amination: Palladium-catalyzed intramolecular C-H amination provides a powerful route to constructing azetidine rings from readily available amine precursors. organic-chemistry.org
Copper-Catalyzed Cyclizations: Photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization of aliphatic amines with alkynes, offering an efficient pathway to highly substituted azetidines. nih.gov This method is notable for its ability to create vicinal tertiary-quaternary centers. nih.gov
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Applications of AI and ML in this context include:
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on large datasets to predict the physicochemical properties, bioactivity, and pharmacokinetic profiles of new azetidine derivatives. astrazeneca.comnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
Reaction Optimization and Synthesis Planning: AI can analyze complex reaction data to predict optimal reaction conditions, thereby reducing the time and resources spent on empirical optimization. nih.gov It can also devise novel and efficient synthetic routes to complex target molecules based on the this compound scaffold.
De Novo Molecular Design: Generative AI models can design entirely new molecules with specific desired characteristics. By providing the model with a set of target properties, it can generate novel azetidine-based structures that are predicted to be active and possess favorable drug-like qualities. ai-dd.eu
Design of Next-Generation Molecular Scaffolds for Specialized Chemical Functions
The this compound moiety is a versatile building block for constructing more complex molecular architectures. Its rigid, three-dimensional structure is particularly valuable for creating scaffolds that can precisely orient functional groups in space, a key requirement for potent and selective biological activity.
Future design directions for next-generation scaffolds include:
Spirocyclic and Fused Systems: The synthesis of spirocyclic, fused, and bridged ring systems containing the azetidine core can generate novel chemical matter with unique three-dimensional shapes. nih.govnih.gov These scaffolds are of particular interest for developing therapies targeting the central nervous system (CNS), where specific physicochemical properties are required for blood-brain barrier penetration. nih.govresearchgate.net
Peptidomimetics: Incorporating azetidine-based amino acids, such as 3-aminoazetidine, into peptides can induce specific turns and conformations. nih.gov This strategy can be used to create macrocyclic peptides with improved metabolic stability and cell permeability. The cyclohexylmethyl group could serve as a lipophilic side chain in such peptidomimetics to enhance membrane interactions.
Diversity-Oriented Synthesis (DOS): The this compound core can serve as a starting point for diversity-oriented synthesis campaigns, which aim to rapidly generate a wide array of structurally diverse molecules. nih.gov By applying a series of branching reaction pathways to the core scaffold, libraries of complex and diverse molecules can be created for high-throughput screening. nih.govresearchgate.net
These advanced scaffolds provide access to new areas of chemical space, increasing the probability of discovering molecules with novel functions and therapeutic applications. nih.gov
Q & A
Q. Q1: What are the key methodological considerations for synthesizing 3-(Cyclohexylmethyl)azetidine, and how do substituents influence reaction efficiency?
Azetidine derivatives are typically synthesized via cyclization reactions or nucleophilic substitutions. For this compound, the cyclohexylmethyl group introduces steric bulk, requiring careful optimization of reaction conditions. Key steps include:
- Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency for introducing the cyclohexylmethyl group .
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while minimizing side reactions .
- Temperature control : Lower temperatures (0–25°C) reduce ring-opening side reactions common in strained azetidine systems .
Substituent effects are critical; bulky groups like cyclohexylmethyl may necessitate longer reaction times or higher catalyst loadings compared to smaller substituents (e.g., fluorine) .
Q. Q2: How can researchers characterize the structural and electronic properties of this compound?
Characterization should combine:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent orientation. The cyclohexylmethyl group’s protons will show distinct splitting patterns due to restricted rotation .
- X-ray crystallography : Resolves conformational flexibility of the azetidine ring and spatial arrangement of the cyclohexylmethyl group .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., charge distribution) and stability trends .
Q. Q3: What preliminary biological screening approaches are recommended for this compound?
Given azetidines’ pharmacological relevance, prioritize:
- Enzyme inhibition assays : Test against kinases or proteases, leveraging the azetidine ring’s rigidity for targeted binding .
- Cellular cytotoxicity studies : Evaluate antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) .
- Metabolic stability assays : Assess susceptibility to cytochrome P450 enzymes, critical for drug development .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reactivity data between this compound and other azetidine derivatives?
Discrepancies often arise from steric or electronic differences. Methodological strategies include:
- Comparative kinetic studies : Quantify reaction rates under identical conditions (e.g., ring-opening with HCl) to isolate substituent effects .
- Isotopic labeling : Use N-labeled azetidine to track mechanistic pathways via NMR .
- Steric parameter analysis : Apply Charton or Taft parameters to correlate substituent size with reactivity trends .
Q. Q5: What strategies optimize the synthetic yield of this compound in multistep reactions?
Yield optimization requires:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, especially for exothermic steps like cyclization .
- Protecting group strategies : Temporarily mask reactive sites (e.g., azetidine nitrogen with Boc groups) to prevent side reactions during cyclohexylmethyl introduction .
- High-throughput screening : Test diverse catalysts (e.g., Pd, Ni) and ligands to identify optimal combinations for coupling steps .
Q. Q6: How does the cyclohexylmethyl group influence the compound’s interaction with biological targets compared to other substituents?
The cyclohexylmethyl group enhances:
- Hydrophobic interactions : Binds to nonpolar enzyme pockets, as seen in benzothienyl-azetidine derivatives .
- Conformational restriction : Limits azetidine ring flexibility, potentially improving binding specificity .
Comparative studies with analogs (e.g., 3-(4-Iodophenyl)azetidine) reveal substituent-dependent activity; bulkier groups may reduce membrane permeability but increase target affinity .
Q. Q7: What advanced techniques elucidate the mechanism of action for this compound in biological systems?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to proteins .
- Cryo-EM : Visualizes compound-target complexes at near-atomic resolution .
- Metabolomics : Identifies downstream metabolic perturbations using LC-MS/MS .
Q. Q8: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
SAR strategies include:
- Substituent variation : Synthesize analogs with modified cyclohexyl groups (e.g., hydroxylation, fluorination) to probe steric/electronic effects .
- Bioisosteric replacement : Replace the azetidine ring with pyrrolidine or piperidine to assess ring size impact .
- 3D-QSAR modeling : Correlate molecular fields (e.g., electrostatic potential) with activity data .
Q. Q9: What analytical methods address stability challenges in this compound during storage or in vivo studies?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
- LC-HRMS : Monitors degradation products and quantifies stability under physiological conditions .
- Solid-state NMR : Assesses crystallinity and polymorphic transitions affecting shelf life .
Q. Q10: How can contradictory data on the compound’s metabolic stability be reconciled?
Contradictions may stem from species-specific metabolism or assay conditions. Solutions include:
- Cross-species microsomal assays : Compare human, rat, and mouse liver microsomes to identify interspecies differences .
- CYP isoform profiling : Use recombinant CYP enzymes to pinpoint metabolic hotspots .
- Stabilizing formulations : Co-administer with CYP inhibitors (e.g., ketoconazole) to prolong half-life in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
